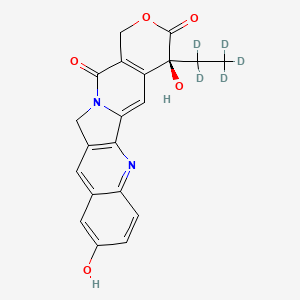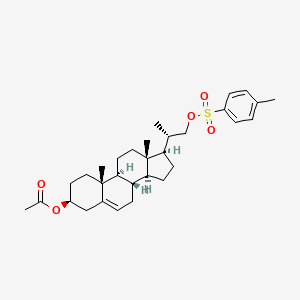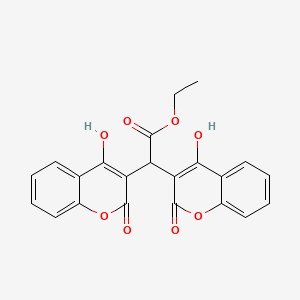
乙基双香豆酸酯
描述
乙酰双香豆素是一种属于香豆素衍生物类的化合物。它主要以其抗凝血特性而闻名,类似于华法林。 该化合物通过抑制维生素 K 依赖性凝血因子的合成,用于预防和治疗血栓栓塞疾病 .
科学研究应用
乙酰双香豆素在科学研究中有着广泛的应用:
生化分析
Biochemical Properties
Ethyl biscoumacetate interacts with various biomolecules in the body to exert its anticoagulant effect. It is known to be a Vitamin K antagonist , which means it inhibits the function of Vitamin K, a crucial factor in the blood clotting process .
Cellular Effects
The primary cellular effect of Ethyl biscoumacetate is its impact on the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By acting as a Vitamin K antagonist, Ethyl biscoumacetate disrupts this cascade, thereby preventing clot formation .
Molecular Mechanism
The molecular mechanism of Ethyl biscoumacetate involves its binding to Vitamin K, thereby inhibiting its function . This prevents the activation of certain clotting factors that are dependent on Vitamin K, disrupting the coagulation cascade and preventing the formation of blood clots .
Temporal Effects in Laboratory Settings
As an anticoagulant, its effects would likely be observed shortly after administration and would persist as long as the drug remains in the system .
Dosage Effects in Animal Models
The effects of Ethyl biscoumacetate in animal models have not been extensively studied. As with any drug, the effects would likely vary with different dosages, with higher doses potentially leading to increased anticoagulation and a higher risk of bleeding .
Metabolic Pathways
As a small molecule, it is likely metabolized in the liver, like many other drugs .
Transport and Distribution
As a small molecule, it is likely able to diffuse across cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it is likely able to diffuse into all subcellular compartments .
准备方法
乙酰双香豆素可以通过在碱的存在下,使 4-羟基香豆素与乙酸乙酯反应来合成。 该反应通常涉及形成中间体,然后进行进一步反应以生成最终产物 . 工业生产方法可能涉及优化的反应条件,以确保化合物的高收率和纯度。
化学反应分析
作用机制
乙酰双香豆素通过抑制维生素 K 环氧化还原酶发挥其抗凝血作用。该酶负责回收维生素 K,而维生素 K 是合成活性凝血因子的必需物质。 通过抑制这种酶,乙酰双香豆素会消耗活性维生素 K 水平,阻止活性凝血因子的形成,从而减少血液凝固 .
相似化合物的比较
乙酰双香豆素类似于其他香豆素衍生物,如华法林、双香豆素和苯二酮。 它具有使其独特的特性:
华法林: 两种化合物都抑制维生素 K 环氧化还原酶,但乙酰双香豆素具有不同的化学结构,并且可能具有不同的药代动力学特性.
双香豆素: 与乙酰双香豆素类似,双香豆素是维生素 K 环氧化还原酶的竞争性抑制剂,但它具有不同的分子结构,并且可能表现出不同的生物活性.
乙酰双香豆素独特的结构和特性使其成为各种科学和工业应用中的一种有价值的化合物。
属性
IUPAC Name |
ethyl 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O8/c1-2-28-20(25)15(16-18(23)11-7-3-5-9-13(11)29-21(16)26)17-19(24)12-8-4-6-10-14(12)30-22(17)27/h3-10,15,23-24H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCLHQFUTFHUXNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C2=CC=CC=C2OC1=O)O)C3=C(C4=CC=CC=C4OC3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3057771 | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
548-00-5 | |
| Record name | Ethyl biscoumacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=548-00-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl biscoumacetate [INN:BAN:NF] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548005 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36366 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl biscoumacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3057771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl biscoumacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.128 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL BISCOUMACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08KL644731 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
153-154 | |
| Record name | Ethyl biscoumacetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08794 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q1: How does Ethyl biscoumacetate exert its anticoagulant effect?
A1: Ethyl biscoumacetate, like other 4-hydroxycoumarin derivatives, acts as a vitamin K antagonist. [, ] It inhibits the synthesis of vitamin K-dependent clotting factors in the liver, including factors II (prothrombin), VII, IX, and X. [, ] This inhibition leads to a decrease in the blood's ability to clot, producing the desired anticoagulant effect.
Q2: Does Ethyl biscoumacetate affect any metabolic pathways beyond coagulation?
A3: Research suggests that Ethyl biscoumacetate can impact the metabolism of mucopolysaccharides. Studies in rats have shown that prolonged administration of Ethyl biscoumacetate lowers the content of acid mucopolysaccharides and biopolymers containing hexosamines in the aortic wall and liver. [, ] This decrease coincides with a reduction in the activity of glutamine-fructose-6-phosphate aminotransferase (GFAT) in the liver. [, ]
Q3: What is the molecular formula and weight of Ethyl biscoumacetate?
A3: The molecular formula of Ethyl biscoumacetate is C22H18O8, and its molecular weight is 406.37 g/mol.
Q4: How is Ethyl biscoumacetate absorbed and distributed in the body?
A5: Ethyl biscoumacetate is administered orally and absorbed from the gastrointestinal tract. [, , ] It reaches peak serum concentrations between 1 to 4 hours after administration. [] The presence of dimethicone may slightly increase the bioavailability of Ethyl biscoumacetate. []
Q5: What is the primary route of elimination for Ethyl biscoumacetate?
A6: Ethyl biscoumacetate is rapidly metabolized in the liver, and its metabolites are primarily excreted in the urine. [, ] The geometric mean elimination half-life of the parent compound is approximately 0.66 hours, while its 7-hydroxy metabolite has a longer half-life of 2.03 hours. []
Q6: Can other drugs interfere with the metabolism of Ethyl biscoumacetate?
A8: Yes, several drugs have been reported to interact with Ethyl biscoumacetate. Methylphenidate, for instance, appears to slow down the rate of Ethyl biscoumacetate elimination from serum, potentially leading to an enhanced anticoagulant effect. [, ]
Q7: Are there specific dietary factors that might influence the effectiveness of Ethyl biscoumacetate?
A9: Patients taking Ethyl biscoumacetate should maintain a consistent intake of vitamin K. [] Fluctuations in vitamin K intake can alter the drug's anticoagulant effect, making it difficult to maintain a stable therapeutic range.
Q8: Has Ethyl biscoumacetate been investigated for its potential to prevent thrombosis in animal models?
A10: Yes, Ethyl biscoumacetate has demonstrated efficacy in preventing experimentally induced venous thrombosis in rabbits. [, ] In these studies, Ethyl biscoumacetate proved more effective than heparin in preventing thrombus formation. []
Q9: What were the outcomes of early clinical trials using Ethyl biscoumacetate for myocardial infarction?
A11: Early clinical trials indicated that administering Ethyl biscoumacetate to patients with myocardial infarction, alongside other standard treatments, led to a significant reduction in the death rate compared to patients who did not receive the drug. [] The reduction in mortality was estimated to be between one-third to one-half. []
Q10: What analytical techniques are commonly employed to measure Ethyl biscoumacetate levels in biological samples?
A12: High-performance liquid chromatography (HPLC) is a widely used technique for the accurate measurement of Ethyl biscoumacetate and its metabolite concentrations in serum. [, ]
Q11: How is the anticoagulant effect of Ethyl biscoumacetate monitored in patients?
A13: The prothrombin time test, specifically the Quick one-stage method, is routinely used to monitor the anticoagulant effect of Ethyl biscoumacetate in patients. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


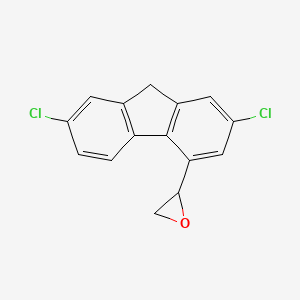
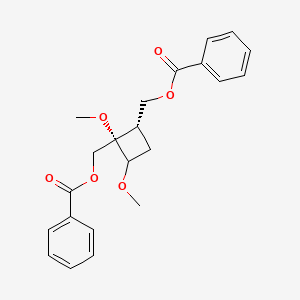

![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)
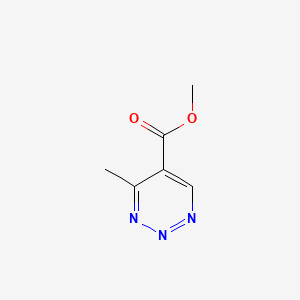
![Tris[2-(perfluorodecyl)ethyl] Phosphate](/img/structure/B590017.png)



